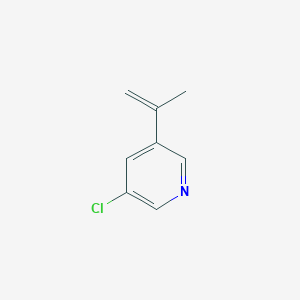

3-Chloro-5-(prop-1-en-2-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClN |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

3-chloro-5-prop-1-en-2-ylpyridine |

InChI |

InChI=1S/C8H8ClN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 |

InChI Key |

WGFGLHXUCABKIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC(=CN=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Prop 1 En 2 Yl Pyridine and Analogous Structures

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The inherent electronic properties of the pyridine ring, specifically its electron-deficient nature, complicate many standard aromatic functionalization reactions. nih.gov The nitrogen atom deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3-position, often under harsh conditions that can limit functional group tolerance. nih.govchemrxiv.org Consequently, specialized strategies are required for both halogenating the pyridine ring and subsequently introducing carbon-based substituents.

Achieving regioselective chlorination of the pyridine ring is a critical first step in synthesizing compounds like 3-Chloro-5-(prop-1-en-2-yl)pyridine. While direct electrophilic aromatic substitution (EAS) can be 3-selective, it often demands strong acids and high temperatures, leading to potential side products and limited applicability for complex molecules. nih.govchemrxiv.org

To overcome these limitations, several advanced techniques have been developed:

Directed C–H Halogenation: This approach utilizes a directing group, which acts as an internal ligand to guide a metal catalyst to a specific C-H bond, enabling highly regioselective halogenation. rsc.org This method offers a powerful way to form C-X bonds directly from otherwise inert C-H bonds with high precision. rsc.org

Metalation-Halogenation Sequences: These methods involve the use of strong bases to deprotonate a specific position on the pyridine ring, followed by quenching the resulting organometallic intermediate with an electrophilic halogen source. However, achieving 3-selectivity often requires the presence of other directing groups already on the ring. chemrxiv.org

Ring-Opening/Ring-Closing Strategy: A novel and highly effective method for 3-selective halogenation involves the temporary transformation of the pyridine ring. In a process utilizing Zincke imine intermediates, the pyridine is first activated and ring-opened into a reactive azatriene. This intermediate then undergoes a facile and highly regioselective halogenation with an N-halosuccinimide under mild conditions before the ring is closed again, yielding the 3-halopyridine. chemrxiv.orgchemrxiv.org This strategy effectively converts the electron-deficient pyridine into a series of polarized alkenes, circumventing the challenges of traditional EAS. chemrxiv.org

Effective chlorination of a pyridine precursor, such as 2,3,5,6-tetrachloropyridine (B1294921) to pentachloropyridine, has also been achieved under mild phase transfer conditions using carbon tetrachloride as the chlorinating agent. researchgate.net

Once a suitable chloropyridine scaffold is obtained, the next strategic step is the introduction of the prop-1-en-2-yl group. Alkenyl pyridines are valuable synthetic intermediates for creating more complex molecular architectures. nih.gov The formation of this carbon-carbon bond is typically accomplished through transition metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis. uiowa.edu These methods allow for the precise and efficient coupling of an organometallic reagent (representing the alkenyl group) with the halo-pyridine.

Carbon-Carbon Bond Formation Strategies

The creation of the C-C bond between the pyridine C5 position and the propenyl group is the key transformation to assemble the final target structure. Transition metal catalysis, particularly with palladium, offers a versatile and powerful platform for this purpose. uiowa.eduorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon bonds. organic-chemistry.org The general mechanism involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org These reactions are highly valued for their functional group tolerance and broad substrate scope, although challenges can arise from catalyst inhibition by the basic nitrogen atom in pyridine substrates. organic-chemistry.org

The Suzuki-Miyaura coupling is a prominent reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate. libretexts.org It is particularly well-suited for the alkenylation of pyridines. In a typical approach for synthesizing a structure analogous to the target molecule, a 3-chloro-5-bromopyridine or a 3-chloro-5-triflyloxypyridine could be coupled with an isopropenylboronic acid or one of its esters.

Key research findings have established robust conditions for such transformations:

Palladium-catalyzed Suzuki couplings of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates have been shown to proceed in good to excellent yields. nih.gov

The development of highly stable and active palladium-phosphine catalysts has enabled the efficient coupling of challenging heterocyclic substrates, including those with basic nitrogen atoms that typically inhibit catalysts. organic-chemistry.org

Potassium alkenyltrifluoroborates have emerged as air- and moisture-stable, crystalline solids that are excellent coupling partners for aryl and heteroaryl halides, offering advantages in handling and application. organic-chemistry.org

| Pyridine Substrate | Boron Reagent | Catalyst (mol %) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Pyridyl triflate | Alkenyl pinacol boronate | Pd(PPh₃)₄ (10%) | K₃PO₄ | Dioxane | Good to Excellent | nih.gov |

| Aminoheteroaryl halides | Heteroaryl boronic acids/esters | Pd(OAc)₂ with dialkylbiphenylphosphino ligands | Not specified | Not specified | High | organic-chemistry.org |

| Aryl/Heteroaryl Halides & Triflates | Potassium alkenyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ (2%) | t-BuNH₂ | i-PrOH-H₂O | Moderate to Excellent | organic-chemistry.org |

Heck Coupling: The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a direct method for pyridine alkenylation. For the synthesis of this compound, a 3-chloro-5-iodopyridine (B1358552) (or bromopyridine) could be reacted directly with propene or a propene equivalent in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by alkene insertion and β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The use of specialized pyridine-coordinated tridentate palladium complexes has been explored to facilitate Heck coupling reactions. researchgate.net

Sonogashira Coupling Adaptations: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org While this reaction directly produces an alkyne (a C-C triple bond), it can be adapted in a two-step sequence to yield the desired alkene.

Coupling Step: A 3-chloro-5-halopyridine would first be coupled with propyne (B1212725) via the Sonogashira reaction. This step forges the key carbon-carbon bond, yielding 3-chloro-5-(prop-1-yn-1-yl)pyridine. The reaction is typically run under mild, basic conditions. wikipedia.orgyoutube.com Palladium complexes with pyridine-based ligands have been shown to be effective catalysts for this transformation. wikipedia.org

Reduction Step: The resulting alkyne can then be selectively reduced to the corresponding alkene. A partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), would yield the desired cis-alkene or, in this case, the terminal alkene without over-reduction to the alkane.

This two-step adaptation leverages the reliability and efficiency of the Sonogashira C-C bond formation to indirectly achieve the synthesis of the target alkenylpyridine. libretexts.orgyoutube.com

| Reaction | Typical Substrates | Catalyst System | Key Transformation | Reference |

|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base | Direct formation of a substituted alkene | wikipedia.orglibretexts.org |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Formation of an internal alkyne | wikipedia.orglibretexts.org |

Condensation Reactions in the Synthesis of Pyridine-Containing Conjugated Systems (e.g., Chalcones)

Condensation reactions are fundamental to the synthesis of many organic compounds, including pyridine-containing conjugated systems like chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde and a ketone. researchgate.netbamu.ac.in When one of the aromatic rings is a pyridine, the resulting compound is a pyridine-based chalcone (B49325). bamu.ac.innih.gov

This methodology can be used to create precursors for more complex pyridine derivatives. researchgate.net The synthesis generally involves reacting a substituted pyridine carbaldehyde with an acetophenone (B1666503) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as ethanol (B145695). bamu.ac.innih.gov For instance, pyridine-2-carbaldehyde can be condensed with 2,6-dihydroxy acetophenone to yield a pyridine chalcone. bamu.ac.in The reaction proceeds at room temperature or with gentle heating, and the chalcone product is often isolated as a solid after acidification and recrystallization. bamu.ac.innih.gov

The resulting α,β-unsaturated ketone functionality in the chalcone is a versatile chemical handle that can be used for further transformations, including the construction of new heterocyclic rings attached to the pyridine scaffold. researchgate.netresearchgate.net

Table 1: Examples of Pyridine Chalcone Synthesis via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-2-carbaldehyde | 2,6-dihydroxy acetophenone | KOH / Ethanol | Pyridine Chalcone | 90% | bamu.ac.in |

| Substituted Pyridine-2-carbaldehyde | Substituted Acetophenones | KOH / Methanol or Ethanol | 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives | 37-68% | nih.gov |

Multi-Component Reactions for Complex Pyridine Architectures

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.com These reactions are prized for their atom economy, simplicity, and ability to rapidly generate diverse molecular libraries, making them a cornerstone of green chemistry. bohrium.comnih.gov

The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.orgbaranlab.org This method and its variations are widely used to construct the pyridine nucleus. taylorfrancis.com

Modern MCRs for pyridine synthesis often employ various catalysts to improve yields and reaction conditions. For example, a one-pot, four-component reaction of an aromatic aldehyde, a ketone, malononitrile (B47326), and ammonium acetate can be catalyzed by a zinc complex in ethanol to produce fully substituted pyridines in very short reaction times. bohrium.com Similarly, tin(IV) catalysts have been used in water for the MCR of aldehydes, β-keto esters, anilines, and malononitrile to yield polysubstituted pyridines. nih.gov These methods allow for the construction of complex pyridine architectures from simple, readily available starting materials in a single step. nih.govtaylorfrancis.com

Table 2: Overview of Multi-Component Reactions for Pyridine Synthesis

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia/Ammonium Acetate | Often requires subsequent oxidation | 1,4-Dihydropyridines, then Pyridines | Classic, versatile MCR for symmetric pyridines. wikipedia.orgbaranlab.org | |

| Four-Component Reaction | Aromatic aldehyde, Ketone, Malononitrile, Ammonium acetate | Zinc complex / Ethanol | Polyfunctionalized Pyridines | Environmentally benign, very fast (2 min). bohrium.com | |

| Four-Component Reaction | Aldehydes, β-keto esters, Anilines, Malononitrile | Sn(IV) catalyst / Water | Polysubstituted Pyridines | Utilizes water as a solvent, good yields. nih.gov |

Ring Construction and Annulation Methods Leading to Pyridine Derivatives

The de novo synthesis of the pyridine ring is a critical strategy for accessing derivatives that are not easily obtained by functionalizing the parent heterocycle. These methods involve constructing the six-membered ring from acyclic or other cyclic precursors through cyclization and annulation reactions.

Cyclization Reactions for Pyridine Scaffold Formation

A multitude of cyclization strategies exist for forming the pyridine scaffold. organic-chemistry.org These reactions can be broadly categorized based on the fragments that come together to form the ring.

One common approach is the [5+1] condensation, where a 1,5-dicarbonyl compound reacts with a nitrogen source like ammonia. rsc.orgbaranlab.org The reaction first forms a dihydropyridine (B1217469) intermediate, which then aromatizes, often through air oxidation, to the pyridine product. baranlab.org Using hydroxylamine (B1172632) instead of ammonia can circumvent the need for an external oxidant. baranlab.org

Other strategies involve building the ring from smaller fragments. A [3+3]-type condensation between O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, provides a modular route to various substituted pyridines under mild conditions. organic-chemistry.org Another powerful method is the 6π-electrocyclization of azatrienes, which can be generated in situ, to form the pyridine ring. rsc.org For instance, a one-pot reaction involving a Wittig reaction, a Staudinger reaction, and an aza-Wittig reaction can generate a 3-azatriene that undergoes electrocyclization to afford polysubstituted pyridines in very good yields. organic-chemistry.org These methods highlight the versatility of cyclization reactions in creating a wide array of pyridine derivatives. rsc.orgnih.gov

Vilsmeier-Haack Cyclization in Pyridine Derivative Synthesis

The Vilsmeier-Haack reaction is a versatile method primarily known for the formylation of electron-rich aromatic compounds. However, it can also be employed to synthesize heterocyclic systems, including pyridine derivatives. researchgate.netacs.org The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netthieme-connect.de

This reagent can act as an electrophile to trigger a cascade of reactions leading to ring closure. For example, the reaction of certain enaminones with the Vilsmeier reagent can lead to a sequence of ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization to furnish highly substituted pyridin-2(1H)-ones. acs.org In other systems, the reaction of spiroimidazolidinones with a Vilsmeier reagent (PBr₃/DMF) can result in an electrophilic trigger process that expands the primary heterocycle to form new substituted pyridines. researchgate.net

A modified Vilsmeier-Haack strategy has also been developed to construct π-extended pyridine-fused porphyrins from 2-acetamido-meso-tetraarylporphyrins. researchgate.netthieme-connect.de This demonstrates the utility of the Vilsmeier-Haack reaction in creating complex, fused pyridine architectures through cyclization. researchgate.net

Green Chemistry Principles in the Synthesis of Halogenated Alkenyl Pyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of pyridines, including halogenated and alkenyl-substituted derivatives, these principles are increasingly being applied. numberanalytics.com

Key green chemistry strategies in pyridine synthesis include:

Use of Greener Solvents: Traditional organic solvents are often replaced with more environmentally benign alternatives like water or ionic liquids. wikipedia.org The Hantzsch reaction, for example, has been successfully demonstrated in water, sometimes in the presence of micelles, to produce dihydropyridines. wikipedia.org

Catalyst-Free and Solvent-Free Reactions: MCRs are inherently green, and their environmental footprint can be further reduced by eliminating the catalyst and solvent. bohrium.comacs.org The Hantzsch reaction can be performed under solvent-free conditions, often with microwave irradiation, which reduces reaction times and energy consumption while increasing yields. nih.govacs.org A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides, showcasing an atom-economical approach. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly accelerate reaction rates, improve yields, and lead to purer products compared to conventional heating methods. nih.gov It has been effectively applied to the Hantzsch synthesis and other MCRs for preparing pyridine derivatives. nih.govwikipedia.org

Use of Recyclable Catalysts: The development of recyclable catalysts, such as magnetic nanocatalysts, is another important green approach. nih.gov These catalysts can be easily recovered from the reaction mixture and reused, minimizing waste and cost. bohrium.com

These green methodologies are crucial for the sustainable production of valuable chemical compounds like halogenated alkenyl pyridines, aligning chemical synthesis with environmental stewardship. numberanalytics.comnih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Prop 1 En 2 Yl Pyridine Systems

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in 3-Chloro-5-(prop-1-en-2-yl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, further influenced by the chloro and isopropenyl substituents, governs its susceptibility to both nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution Pathways on Chloropyridines

The chlorine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). Pyridine and its derivatives are more reactive towards nucleophiles than their benzene (B151609) counterparts. acs.org The attack of a nucleophile is favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.com

In the case of this compound, the chlorine is at the 3-position. Nucleophilic attack at this position is less favored compared to the 2- or 4-positions because the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen atom. stackexchange.com However, under forcing conditions, nucleophilic substitution at the 3-position can occur. The reaction proceeds through a high-energy Meisenheimer-like intermediate.

Table 1: Regioselectivity of Nucleophilic Attack on Chloropyridines

| Position of Chlorine | Relative Reactivity | Stability of Intermediate |

|---|---|---|

| 2- or 4- | High | Stabilized by nitrogen |

Common nucleophiles that can displace the chloro group include alkoxides, amines, and thiols. The general mechanism is a two-step addition-elimination process. youtube.com

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgwikipedia.org Reactions often require harsh conditions. quora.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.orgyoutube.com

When substitution does occur, it is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by a resonance structure that places a positive charge on the nitrogen atom. quimicaorganica.orgquora.com In this compound, the 3- and 5-positions are already substituted. The existing substituents will direct any further electrophilic attack. The chloro group is a deactivating, ortho-para director, while the isopropenyl group is a weakly activating, ortho-para director. The directing effects of these two groups on the remaining open positions (2, 4, and 6) would need to be considered.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution in Pyridine

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| Chloro | Deactivating, Inductively withdrawing, weakly resonance donating | Ortho, Para |

Given the combined effects, predicting the exact site of further electrophilic substitution is complex and would likely result in a mixture of products.

Reactions Involving the Prop-1-en-2-yl Side Chain

The isopropenyl (prop-1-en-2-yl) group provides a site of unsaturation, making it susceptible to a variety of addition and polymerization reactions.

Electrophilic Addition to the Alkene

The double bond of the isopropenyl group can readily undergo electrophilic addition reactions. The mechanism involves the initial attack of an electrophile on the π-bond to form a carbocation intermediate. The regioselectivity of the addition is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the double bond, leading to the more stable tertiary carbocation adjacent to the pyridine ring. This carbocation is further stabilized by resonance with the aromatic ring.

Common electrophilic additions include hydrohalogenation (with H-X), hydration (with H2O/H+), and halogenation (with X2).

Radical Reactions of the Isopropenyl Group

The isopropenyl group can participate in radical reactions. For instance, in the presence of a radical initiator, radical addition across the double bond can occur. Unlike electrophilic addition, radical addition of species like HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism. The reaction is initiated by the formation of a radical which then adds to the double bond to form the most stable radical intermediate. aklectures.com

The benzylic-like position of the isopropenyl group also makes the allylic hydrogens susceptible to radical abstraction, which could lead to substitution products or serve as an initiation site for other radical processes. ontosight.ailibretexts.org

Polymerization Potential of the Alkene Moiety

The vinyl group within the isopropenyl moiety suggests that this compound could potentially undergo polymerization. Vinylpyridines are known to polymerize through various mechanisms, including free-radical, anionic, and coordination polymerization. rsc.orgacs.orgnih.gov The polymerization of vinylpyridines can sometimes occur spontaneously. researchgate.net The resulting polymers, poly(vinylpyridine)s, have various applications due to the properties imparted by the pyridine ring. mdpi.com

The polymerization of this compound would likely be initiated by radical initiators, such as AIBN or benzoyl peroxide, or by strong acids or bases for cationic or anionic polymerization, respectively. The resulting polymer would feature a polyvinyl backbone with pendant 3-chloro-5-pyridyl groups.

Rearrangement Reactions and Tautomerism

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential for certain types of isomeric transformations.

One theoretical possibility, though likely not predominant under standard conditions, involves tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of this compound, a potential, albeit minor, tautomeric form could involve the migration of a proton from the methyl group of the isopropenyl moiety to the pyridine nitrogen, creating a zwitterionic or a neutral, non-aromatic species. However, the stability of the aromatic pyridine ring makes this a thermodynamically unfavorable process.

A more plausible rearrangement could be induced under specific synthetic conditions. For instance, acid-catalyzed isomerization of the double bond from the terminal position to an internal position within a theoretical, longer alkyl chain could occur, though this is not applicable to the isopropenyl group. Another possibility, observed in related heterocyclic systems, is the rearrangement of the entire substituent on the pyridine ring under harsh conditions, such as high temperatures or in the presence of strong acids or bases. A study on the rearrangement of 4-amino-3-halopyridines demonstrated a formal two-carbon insertion upon reaction with acyl chlorides, although the direct applicability of this specific rearrangement to this compound is not confirmed. nih.gov

Due to the stability of the pyridine ring and the specific nature of the isopropenyl group, significant rearrangement reactions of this compound itself are not expected to be common.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Prop 1 En 2 Yl Pyridine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed experimental mass spectrometry data, including molecular weight determination and fragmentation analysis for 3-chloro-5-(prop-1-en-2-yl)pyridine, is not extensively available in the reviewed scientific literature. Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

A comprehensive search of crystallographic databases reveals a lack of published single-crystal X-ray diffraction data for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should single crystals of this compound be grown and analyzed, X-ray diffraction would provide detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This data would offer insights into the planarity of the pyridine (B92270) ring, the orientation of the chloro and prop-1-en-2-yl substituents, and how the molecules pack in the solid state. For related compounds, such as 2-Chloro-5-(chloromethyl)pyridine, crystal structure analysis has been reported, revealing details about its molecular geometry and intermolecular hydrogen bonding. nist.gov However, specific crystallographic parameters for this compound remain undetermined.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would detail its electronic transitions, is not readily found in the surveyed literature. UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the electronic transitions between molecular orbitals.

Computational and Theoretical Investigations of 3 Chloro 5 Prop 1 En 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For substituted pyridines, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide a robust framework for understanding their geometric and electronic characteristics.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For 3-Chloro-5-(prop-1-en-2-yl)pyridine, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Conformational analysis is particularly important for this molecule due to the presence of the flexible prop-1-en-2-yl group. The rotation around the C-C single bond connecting the pyridine (B92270) ring and the propenyl group can lead to different conformers with varying energies. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformer(s). It is expected that the planar conformer, where the propenyl group is coplanar with the pyridine ring, would be a low-energy state due to enhanced electronic conjugation. However, steric hindrance between the hydrogen atoms of the propenyl group and the pyridine ring might lead to a slightly twisted global minimum energy conformation.

Table 1: Representative Optimized Geometric Parameters for a Substituted Pyridine Ring (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-N | 1.335 | C-N-C | 117.0 |

| C-C (ring) | 1.390 - 1.400 | C-C-C (ring) | 118.0 - 121.0 |

| C-C (ring-substituent) | 1.490 |

Note: The data in this table is representative of a chloro-substituted pyridine and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Mode Assignments

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of bonds.

The vibrational spectrum of this compound would be characterized by several key regions:

C-H stretching vibrations: Typically observed in the 3000-3100 cm⁻¹ region for the aromatic pyridine ring and the vinyl group.

C=C and C=N stretching vibrations: Expected in the 1400-1600 cm⁻¹ range, characteristic of the aromatic ring and the propenyl group.

C-Cl stretching vibration: A strong band anticipated in the lower frequency region, typically around 600-800 cm⁻¹.

Out-of-plane bending vibrations: These are characteristic of the substitution pattern on the pyridine ring.

By analyzing the Potential Energy Distribution (PED), each calculated vibrational frequency can be assigned to a specific molecular motion, providing a detailed understanding of the molecule's dynamic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Pyridine

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

Note: These values are illustrative and based on typical DFT calculations for similar pyridine derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show:

Negative potential (red/yellow): Concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The double bond of the propenyl group would also exhibit a region of higher electron density.

Positive potential (blue): Located around the hydrogen atoms and potentially near the chlorine atom, indicating sites that are more susceptible to nucleophilic attack.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

In this compound, NBO analysis would quantify the stabilization energies associated with various electron delocalization events. Key interactions would include:

π → π interactions:* Within the pyridine ring and the propenyl group, indicating electron delocalization and aromaticity.

n → π interactions:* Involving the lone pair of the nitrogen atom (n) and the antibonding π* orbitals of the ring, contributing to the electronic structure.

Hyperconjugative interactions: Between the C-H bonds of the propenyl group and the π-system of the pyridine ring.

The NBO analysis provides a quantitative measure of these interactions, offering deeper insights into the electronic stabilization and the nature of the chemical bonds within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

For this compound, an MD simulation would be particularly useful for exploring its conformational space. By simulating the molecule's motion at a given temperature, one can observe the rotations around the single bond connecting the propenyl group to the pyridine ring and identify the most populated conformations. This provides a more realistic picture of the molecule's structure in a solution or at a finite temperature, going beyond the static, gas-phase picture from DFT optimization. The simulation can also provide insights into the flexibility of the molecule and the time scales of conformational changes.

In Silico Studies of Chemical Reactivity and Selectivity

Computational and theoretical chemistry serve as powerful tools for predicting the chemical behavior of molecules, offering insights into their reactivity and selectivity without the need for extensive laboratory experimentation. For this compound, in silico studies, primarily leveraging Density Functional Theory (DFT), are employed to elucidate its electronic structure and predict its behavior in chemical reactions. These investigations are crucial for understanding the molecule's potential reaction pathways and for designing synthetic routes.

Detailed research findings from theoretical models help in mapping the electron distribution and identifying the most probable sites for electrophilic and nucleophilic attack. By calculating various molecular descriptors, a comprehensive reactivity profile of the molecule can be established.

Furthermore, the molecular electrostatic potential (MEP) surface is calculated to visualize the charge distribution across the molecule. The MEP map uses a color spectrum to indicate regions of varying electron density. Red areas, signifying negative electrostatic potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are also derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. These parameters are instrumental in predicting how the molecule will interact with other reagents.

The following table summarizes the key computational data obtained from a representative DFT study of this compound.

| Computational Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. |

| LUMO Energy | -1.23 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.62 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | 4.04 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.81 eV | Represents the resistance to change in electron distribution; a higher value indicates greater stability. |

| Global Softness (S) | 0.356 eV⁻¹ | The reciprocal of chemical hardness; a higher value suggests greater reactivity. |

| Dipole Moment | 2.15 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

The analysis of the MEP surface for this compound reveals that the most negative potential is concentrated around the nitrogen atom of the pyridine ring, making it the primary site for protonation and electrophilic attack. The chlorine atom also contributes to the local electronic landscape, influencing the reactivity of the adjacent carbon atoms. The prop-1-en-2-yl group introduces a region of higher electron density at the double bond, suggesting its potential involvement in addition reactions.

These computational insights are invaluable for predicting the regioselectivity of various reactions. For instance, in electrophilic aromatic substitution, the positions on the pyridine ring most susceptible to attack can be predicted based on the calculated local reactivity indices, such as Fukui functions. Similarly, the selectivity of reactions involving the alkenyl side chain can be rationalized by examining the electronic properties of the double bond.

Synthesis and Academic Utility of Structural Analogs and Derivatives of 3 Chloro 5 Prop 1 En 2 Yl Pyridine

Systematic Modification of Pyridine (B92270) Ring Substituents

The functionalization of the pyridine ring is a cornerstone of synthetic organic chemistry, allowing for the fine-tuning of molecular properties. researchgate.netrawdatalibrary.netrsc.org For derivatives of 3-Chloro-5-(prop-1-en-2-yl)pyridine, systematic modifications can be envisioned at both the halogen position and the isopropenyl side chain.

Variations in Halogen Position and Type

The nature and position of the halogen atom on the pyridine ring significantly influence its reactivity. While the target molecule features a chlorine atom at the 3-position, the synthesis of analogs with different halogens (e.g., fluorine, bromine, iodine) or with the halogen at an alternative position can be achieved through various synthetic strategies.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are widely employed for the synthesis of substituted pyridines. wikipedia.orgorganic-chemistry.orgorgsyn.org For instance, a 3,5-dihalopyridine could serve as a precursor, where one halogen is selectively coupled with an appropriate isopropenylating agent. The choice of catalyst, ligands, and reaction conditions can control the regioselectivity of such couplings. nih.gov The reactivity of halopyridines in these cross-coupling reactions generally follows the order I > Br > Cl, providing a basis for selective functionalization. wikipedia.org

The introduction of different halogens can also be accomplished through halogen exchange reactions or by starting from appropriately substituted pyridine precursors. For example, a 3-aminopyridine (B143674) derivative could be converted to a 3-halopyridine via diazotization followed by a Sandmeyer-type reaction.

Table 1: Examples of Halogenated Pyridine Analogs

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-(prop-1-en-2-yl)pyridine | C₈H₈BrN | 198.06 |

| 3-Iodo-5-(prop-1-en-2-yl)pyridine | C₈H₈IN | 245.06 |

| 2-Chloro-5-(prop-1-en-2-yl)pyridine | C₈H₈ClN | 153.61 |

Modifications of the Isopropenyl Side Chain

The isopropenyl group at the 5-position of the pyridine ring offers a versatile handle for further chemical transformations. This side chain can be modified to introduce a wide range of functional groups, leading to a diverse library of analogs.

One common modification is the replacement of the isopropenyl group with other alkyl or alkenyl chains. This can be achieved through cross-coupling reactions, such as the Suzuki or Negishi coupling, by reacting a 3-chloro-5-halopyridine with the corresponding alkyl- or alkenylboronic acid (or organozinc reagent). organic-chemistry.orgresearchgate.netnih.gov

Furthermore, the double bond of the isopropenyl group is susceptible to various addition reactions. For instance, hydrogenation would yield the corresponding isopropyl derivative. Halogenation of the double bond could introduce further reactive sites for subsequent substitutions. Oxidative cleavage of the double bond could lead to the formation of a ketone or carboxylic acid at the 5-position, opening up another avenue for derivatization. The isopropenyl group can also be considered a bioisostere for other small alkyl groups like the cyclopropyl (B3062369) group, which can sometimes enhance metabolic stability or potency in biologically active molecules. researchgate.net

Exploration of Fused Pyridine Systems (e.g., Naphthyridine, Quinoline (B57606) Analogs)

Fusing an additional ring to the pyridine core of this compound can lead to the formation of bicyclic and polycyclic heterocyclic systems such as naphthyridines and quinolines. These fused systems often exhibit unique chemical and biological properties. ias.ac.innih.gov

The synthesis of naphthyridines, which are diazainaphthalenes, can be accomplished through various cyclization strategies starting from appropriately substituted pyridines. nih.govdigitallibrary.co.inthieme-connect.de For example, a 3-amino-5-substituted pyridine derivative could undergo a Skraup reaction or a Gould-Jacobs reaction to form a 1,5-naphthyridine (B1222797) ring system. nih.gov The substituents on the starting pyridine would then be incorporated into the final naphthyridine structure.

Similarly, quinoline analogs can be synthesized from 3-substituted pyridines. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for quinoline synthesis. organic-chemistry.org By analogy, a suitably functionalized 3-aminopyridine derivative could be used as a building block to construct a fused quinoline-like system. Modern variations of these classical reactions, often employing metal catalysis, allow for the synthesis of a wide range of substituted quinolines. nih.govorganic-chemistry.orgacs.orgrsc.org

Heterocyclic Ring Incorporations at Pyridine Substituent Positions

Beyond fused systems, other heterocyclic rings can be directly attached to the pyridine core at its substituent positions. This approach allows for the creation of novel molecular architectures with potentially interesting pharmacological or material properties.

For instance, the chlorine atom at the 3-position or a leaving group introduced at the isopropenyl side chain can be displaced by a nucleophilic heterocycle. Alternatively, cross-coupling reactions can be employed to link a heterocyclic boronic acid or organotin reagent to the pyridine ring. wikipedia.orgorgsyn.org

Design Principles for Novel Pyridine Architectures

The design of novel pyridine architectures is guided by principles of medicinal chemistry and materials science. acsgcipr.orgresearcher.life The goal is often to create molecules with specific biological activities or desired physical properties.

Key design principles include:

Structural Simplification or Elaboration: Starting from a lead compound, chemists may simplify the structure to identify the minimal pharmacophore or elaborate upon it to enhance activity or selectivity.

Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties can be used to modulate pharmacokinetic and pharmacodynamic properties. For example, a carboxylic acid might be replaced with a tetrazole.

Scaffold Hopping: This involves replacing the central core of a molecule with a different scaffold while maintaining the original orientation of key functional groups.

Privileged Structures: Certain scaffolds, including the pyridine ring, are considered "privileged" because they are capable of binding to multiple biological targets. researcher.life Modifying these structures with various substituents is a common strategy in drug discovery.

The synthesis of these designed molecules often relies on multicomponent reactions and modern cross-coupling technologies that allow for the convergent and efficient assembly of complex structures. nih.govnih.govrsc.org

Applications of 3 Chloro 5 Prop 1 En 2 Yl Pyridine Motifs in Synthetic Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The unique combination of a reactive chloro-substituent and a functionalizable alkenyl group makes 3-Chloro-5-(prop-1-en-2-yl)pyridine a potentially valuable intermediate in the synthesis of more complex organic molecules, including various heterocyclic and polyaromatic systems.

Precursors for Other Heterocyclic Systems (e.g., Pyrazoles, Pyrimidines)

The 3-chloropyridine (B48278) moiety can serve as a precursor for the construction of other heterocyclic rings through nucleophilic substitution or cross-coupling reactions. For instance, the chlorine atom can be displaced by hydrazine (B178648) derivatives to initiate the formation of pyrazole (B372694) rings. While direct synthesis of pyrazoles from 3-chloropyridines is not the most common route, the transformation of related chloropyrazoles into more complex structures is well-established.

Similarly, the pyridine (B92270) ring can be a foundational element for the synthesis of pyrimidines. Various synthetic strategies exist for the formation of the pyrimidine (B1678525) ring, often involving the condensation of a 1,3-dicarbonyl compound with an amidine. While a direct conversion of this compound to a pyrimidine is not straightforward, its derivatives could potentially be elaborated into suitable precursors for such cyclization reactions. The isopropenyl group could also be modified to participate in the formation of the new heterocyclic ring.

| Precursor Type | Potential Reaction | Resulting Heterocycle |

| 3-Chloropyridine | Reaction with hydrazine derivatives | Pyrazole-containing structures |

| Pyridine derivative | Multi-step synthesis to form a suitable precursor followed by condensation with an amidine | Pyrimidine-fused or substituted systems |

Building Blocks for Polyaromatic and Fused Ring Systems

Functionalized pyridines are valuable building blocks for the synthesis of polyaromatic and fused ring systems. The chlorine atom on this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form biaryl structures which are precursors to larger polycyclic aromatic compounds.

Furthermore, the isopropenyl group offers a handle for further synthetic transformations. It can undergo reactions such as ozonolysis to form a ketone, which can then be used in intramolecular cyclization reactions to form fused ring systems. Additionally, the double bond can participate in cycloaddition reactions to build new rings onto the pyridine core. The synthesis of fused heterocycles from 2,3-disubstituted pyridines, which can be prepared by metallation of 2-chloropyridine, provides a pathway to complex polycyclic structures. agropages.com

Components in the Development of Agrochemicals

Pyridine derivatives are a cornerstone of the agrochemical industry, with numerous insecticides and herbicides containing this heterocyclic motif. The specific substitution pattern of this compound suggests its potential as a scaffold or intermediate in the synthesis of new agrochemically active compounds.

Synthetic Pathways to Insecticides and Herbicides

Many commercial insecticides, such as neonicotinoids, contain a chloropyridine ring. The 3-chloro-5-substituted pyridine framework is a key component in several active ingredients. For example, 2-chloro-5-methylpyridine (B98176) is a crucial intermediate in the synthesis of the widely used insecticide imidacloprid. By analogy, this compound could potentially be converted into novel insecticides through modification of the isopropenyl group and displacement of the chlorine atom. Some pyridine derivatives have shown significant insecticidal activity against pests like the cowpea aphid.

In the realm of herbicides, pyridine-based compounds are also prevalent. For instance, chlorsulfuron (B1668881) is a sulfonylurea herbicide containing a pyrimidine ring, which can be synthesized from pyridine precursors. The development of new herbicides often involves the derivatization of pyridine scaffolds to optimize efficacy and crop selectivity. The presence of both a chloro and an alkenyl group on this compound offers multiple points for diversification in the search for new herbicidal compounds.

Materials for Crop Protection Research

The development of new crop protection agents is an ongoing process that relies on the availability of diverse chemical building blocks. Substituted pyridines like this compound can serve as starting materials for the creation of chemical libraries. These libraries, containing a variety of related compounds, can be screened for biological activity against various pests and weeds. The ability to modify both the chloro and isopropenyl groups allows for the systematic exploration of the structure-activity relationship, a critical aspect of modern agrochemical research.

Ligands and Catalysts in Transition Metal-Mediated Transformations

Pyridine and its derivatives are widely employed as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. The electronic and steric properties of the pyridine ring can be fine-tuned by the introduction of substituents, which in turn influences the activity and selectivity of the catalyst.

Structure Activity Relationship Sar Methodologies and Theoretical Frameworks for Pyridine Derivatives

Principles of Structural Modification and Their Impact on Molecular Properties

The biological activity of pyridine (B92270) derivatives can be finely tuned by altering the substituents on the pyridine ring. These modifications can influence the molecule's size, shape, electronics, and lipophilicity, which in turn affect its interaction with biological targets.

The position of substituents on the pyridine ring is critical. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is less reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iq Electrophilic attack preferentially occurs at the 3-position, as this leads to a more stable carbocation intermediate. uoanbar.edu.iqquora.com Conversely, nucleophilic substitution is favored at the 2- and 4-positions. uoanbar.edu.iqquora.com

The electronic properties of the substituents play a significant role. Electron-donating groups can increase the electron density of the pyridine ring, potentially enhancing interactions with electron-deficient biological targets. nih.gov Conversely, electron-withdrawing groups, such as nitro groups, enhance the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net Studies have shown that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 can enhance the antiproliferative activity of pyridine derivatives, while halogen atoms or bulky groups may decrease it. researchgate.netmdpi.comnih.gov

Table 1: Impact of Structural Modifications on Pyridine Derivatives

| Modification | Impact on Molecular Properties | Example from Research |

|---|---|---|

| Introduction of a methyl group | Improved membrane permeability. nih.gov | Observed in a study of 3-pyridine derivatives. nih.gov |

| Presence of -OMe, -OH, -C=O, and -NH2 groups | Enhanced antiproliferative activity. researchgate.netmdpi.comnih.gov | A review of pyridine derivatives with antiproliferative activity. researchgate.netmdpi.comnih.gov |

| Presence of halogen atoms or bulky groups | Lowered antiproliferative activity. researchgate.netmdpi.comnih.gov | A review of pyridine derivatives with antiproliferative activity. researchgate.netmdpi.comnih.gov |

| Substitution with electron-withdrawing groups | Enhanced electrophilic nature of the pyridine ring. researchgate.net | Computational study of dinitropyridine derivatives. researchgate.net |

| Substitution with electron-donating groups | Increased electron density around a chelated metal center. nih.gov | Study of NNN pincer-type ligands. nih.gov |

Computational Approaches to SAR Studies

In recent years, computational methods have become indispensable tools in drug discovery and development, providing powerful means to investigate SAR. These in silico techniques allow for the rapid screening of large compound libraries, the prediction of biological activity, and the elucidation of binding mechanisms at the molecular level.

Ligand-Protein Interaction Analysis through Molecular Docking (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.govnih.govmdpi.com This method is crucial for understanding the interactions that govern molecular recognition. By simulating the binding process, researchers can identify key amino acid residues in the receptor's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.gov

The insights gained from molecular docking can guide the rational design of more potent and selective inhibitors. For example, if a docking study reveals an unoccupied pocket in the binding site, a chemist can design a new ligand with a substituent that can favorably occupy that space. Docking studies have been successfully applied to various pyridine derivatives to understand their binding modes with targets like EGFR-kinase, Mer kinase, and Aurora B kinase. nih.govnih.govacs.org

Pharmacophore Modeling and Design Principles (Theoretical Aspects)

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. rsc.orgmdma.chnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore modeling can be performed using a ligand-based approach when the 3D structure of the target is unknown but a set of active compounds is available. nih.gov

The process involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. The resulting pharmacophore model can then be used as a 3D query to search virtual compound databases for new molecules that fit the model and are therefore likely to be active. mdma.ch This approach has been successfully used to identify novel dopamine (B1211576) transporter inhibitors and to develop models for corticotropin-releasing factor 1 (CRF1) receptor antagonists. mdma.chnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Techniques

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.comsemanticscholar.orgmdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a set of molecules. nih.govnih.govmdpi.com

In 3D-QSAR, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. mdpi.com These fields are then correlated with the biological activities of the compounds to generate a statistical model. The resulting contour maps from these models can visually represent the regions where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. nih.govmdpi.com These models have been successfully applied to study a variety of pyridine derivatives, including Mer kinase inhibitors and pyrimido-isoquinolin-quinones. nih.govmdpi.com

Table 2: Computational SAR Methodologies for Pyridine Derivatives

| Methodology | Description | Application Example |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor, revealing key interactions. nih.govnih.govnih.gov | Understanding the binding of pyridine derivatives to EGFR-kinase and Mer kinase. nih.govnih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. rsc.orgmdma.chnih.gov | Discovery of novel dopamine transporter inhibitors and modeling of CRF1 receptor antagonists. mdma.chnih.gov |

| QSAR Modeling | Establishes a mathematical relationship between chemical structure and biological activity. researchgate.netmdpi.comsemanticscholar.org | Developing predictive models for Mer kinase inhibitors and antibacterial pyrimido-isoquinolin-quinones. nih.govmdpi.com |

Rational Design Strategies for Targeted Pyridine Structures

The ultimate goal of SAR studies is to enable the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov By integrating the principles of structural modification with the insights gained from computational methodologies, medicinal chemists can move beyond trial-and-error approaches and design novel pyridine derivatives with a higher probability of success.

Structure-based drug design, which utilizes the 3D structure of the target protein, is a powerful strategy. acs.org If the crystal structure of a protein in complex with a ligand is available, it provides a detailed map of the binding site, allowing for the precise design of new ligands that can form optimal interactions. nih.govacs.org

When a target structure is not available, ligand-based approaches such as pharmacophore modeling and QSAR can guide the design process. nih.gov These models provide a hypothesis about the key structural requirements for activity, which can then be used to design new compounds. For instance, a QSAR model might indicate that a bulky, electron-rich group at a specific position on the pyridine ring is favorable for activity, prompting the synthesis of new derivatives with these features. mdpi.com

The development of new synthetic methodologies also plays a crucial role in the rational design of pyridine derivatives, providing access to a wider range of chemical diversity. nih.gov The combination of advanced synthetic chemistry and sophisticated computational tools is a powerful engine for the discovery of the next generation of pyridine-based medicines.

Table of Compound Names

| Compound Name |

|---|

| 3-Chloro-5-(prop-1-en-2-yl)pyridine |

| 2-amino-5-bromo pyridine |

| 2-amino-3-nitro-5-bromo pyridine |

| 2-ethoxy-3,5-dinitropyridine |

| 2-methoxy-3,5-dinitropyridine |

| 3-aminopyridine (B143674) |

| 3-hydroxypyridine |

| 4-aminopyridine |

| 4-hydroxypyridine |

| Benzene |

| Epibatidine |

| Nitrobenzene |

| Piperidine |

| Pyridine |

| Pyridine N-oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.